3-(5-Fluoro-2-methoxy-benzyl)-piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry. nih.gov, encyclopedia.pub It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net This widespread use is attributed to the piperidine moiety's ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and the capacity for strong receptor binding. researchgate.net, researchgate.net
Piperidine derivatives are integral to over twenty classes of drugs, demonstrating a vast range of pharmacological activities. nih.gov, encyclopedia.pub These include, but are not limited to, treatments for cancer, viral infections, malaria, microbial and fungal infections, hypertension, pain, inflammation, and neurodegenerative conditions like Alzheimer's disease. nih.gov The versatility of the piperidine scaffold allows it to serve both as a pharmacophore that directly interacts with biological targets and as a structural framework to achieve the desired three-dimensional conformation and physicochemical properties of a drug candidate. mdpi.com
Overview of Substituted Benzylpiperidines as Promising Chemical Entities in Pharmacological Research
Within the broad class of piperidine derivatives, substituted benzylpiperidines are a particularly important subgroup that has been extensively studied. The benzyl (B1604629) group attached to the piperidine ring provides a foundation for diverse chemical modifications, leading to compounds with a wide array of biological activities. These compounds have been investigated as monoamine reuptake inhibitors, acetylcholinesterase (AChE) inhibitors, and potential antipsychotics. wikipedia.org, nih.gov, nih.gov
For instance, N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE for potential use in treating Alzheimer's disease. nih.gov The benzylpiperidine moiety is a key structural feature of Donepezil (B133215), a well-known AChE inhibitor, where it interacts with the catalytic site of the enzyme. encyclopedia.pub, acs.org Furthermore, other benzylpiperidine analogues have been explored as triple reuptake inhibitors for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which are important targets for various central nervous system disorders. nih.gov The position of the benzyl group (e.g., 2-benzylpiperidine (B184556) vs. 4-benzylpiperidine) and the nature of its substituents critically influence the compound's potency and selectivity for different biological targets. wikipedia.org, wikipedia.org
Rationale for Comprehensive Academic Investigation of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine and its Analogues
A comprehensive investigation into This compound is justified by established principles of medicinal chemistry. The strategic placement of specific functional groups—fluorine and methoxy (B1213986)—on the benzylpiperidine scaffold can profoundly alter a molecule's biological profile.
The Role of Fluorine: The introduction of a fluorine atom is a common strategy in drug design to enhance pharmacokinetic properties. nih.gov Fluorination can increase a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. nih.gov It can also improve a molecule's lipophilicity and membrane permeability, which influences its absorption and distribution in the body. nih.gov, taylorandfrancis.com In some cases, fluorine can increase the binding affinity of a ligand to its target protein. nih.gov
The Role of the Methoxy Group: The methoxy group (–OCH3) is another crucial substituent in drug discovery. nih.gov, drughunter.com It can influence a molecule's conformation and electronic properties, and its oxygen atom can act as a hydrogen bond acceptor, strengthening interactions with a biological target. researchgate.net The methoxy group is prevalent in many approved drugs and is often used to explore protein binding pockets and optimize a compound's structure-activity relationship (SAR). tandfonline.com, youtube.com
By combining the proven piperidine scaffold with a benzyl ring that is strategically substituted with both a fluorine and a methoxy group, This compound represents a logical candidate for discovering novel therapeutic agents. The specific substitution pattern (5-fluoro and 2-methoxy) could offer a unique combination of electronic and steric properties, potentially leading to high potency and selectivity for a specific biological target. The investigation of this compound and its analogues would contribute valuable data to the broader understanding of how such substitutions modulate pharmacological activity.
Research Findings from Benzylpiperidine Analogues
While direct experimental data for This compound is not widely available, the pharmacological data of its structural analogues provide insight into its potential activities. The following tables summarize key findings for related benzylpiperidine compounds.
Table 1: Monoamine Transporter Inhibition by Benzylpiperidine Analogues This table illustrates the inhibitory activity of different benzylpiperidines on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data highlights how small structural changes can impact potency and selectivity.
| Compound Name | Target | Activity (IC₅₀ or Kᵢ in nM) | Source |
| 2-Benzylpiperidine | DAT | 3,780 - 8,800 (IC₅₀) | wikipedia.org |
| 4-Benzylpiperidine | DAT | 109 (EC₅₀) | wikipedia.org |
| 4-Benzylpiperidine | NET | 41.4 (EC₅₀) | wikipedia.org |
| 4-Benzylpiperidine | SERT | 5,246 (EC₅₀) | wikipedia.org |
| Methylphenidate | DAT/NET | Potent Inhibitor | wikipedia.org |
IC₅₀ = Half-maximal inhibitory concentration; Kᵢ = Inhibitory constant; EC₅₀ = Half-maximal effective concentration. Lower values indicate higher potency.
Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzylpiperidine Derivatives This table showcases the potential of N-benzylpiperidine derivatives as inhibitors of AChE, a key target in Alzheimer's disease research.
| Compound Name/ID | Target | Activity (IC₅₀ in µM) | Source |
| N-Benzylpiperidine Derivative (d10) | AChE | 3.22 | nih.gov |
| N-Benzylpiperidine Derivative (d5) | AChE | 6.89 | nih.gov |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 0.0057 (5.7 nM) | acs.org |
IC₅₀ = Half-maximal inhibitory concentration. Lower values indicate higher potency.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOCFLZTUDGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588814 | |
| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955288-00-3 | |
| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 3 5 Fluoro 2 Methoxy Benzyl Piperidine and Its Analogues
Influence of Fluoro Substitution on Molecular Interactions and Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. tandfonline.comnih.gov The effects of fluorine are highly dependent on its position within the molecular scaffold.
Positional Effects of Fluorine on Binding Affinity and Selectivity (e.g., ortho, meta, para substitutions)
The placement of a fluorine atom on the benzyl (B1604629) ring of piperidine (B6355638) analogues significantly influences their interaction with biological targets. The position—whether ortho, meta, or para relative to the piperidine-linking methylene (B1212753) group—can dictate the binding affinity and selectivity of the compound.
Systematic "fluorine scanning" has revealed that introducing fluorine at different positions on a benzyl ring can lead to varied effects on binding affinity. nih.gov For instance, in some ligand-protein complexes, fluorination at the para-position of a phenyl ring can destabilize T-shaped π-stacking interactions, potentially lowering binding affinity. nih.gov Conversely, fluorine substitution at the meta or ortho-positions may stabilize such interactions due to the electron-withdrawing nature of the fluorine atom, which increases the partial positive charge on the ring's hydrogen atoms. nih.gov
In a series of TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide scaffold, the presence of a fluorine atom was a key feature. While the primary focus was on the C-region of the molecule, the consistent presence of fluorine in the A-region highlights its importance for potent antagonism. nih.gov Studies on other classes of compounds have shown that fluorine substitution can increase binding affinity and cell penetration, sometimes by a significant margin. For example, the antibiotic enoxacin (B1671340) showed a 15-fold increase in gyrase activity compared to its non-fluorinated counterpart, an effect attributed to both enhanced binding and increased cell penetration. tandfonline.com
The following table summarizes the positional effects of fluorine on the biological activity of various ligand classes, illustrating the general principles that apply to benzylpiperidine analogues.
| Compound Class | Fluorine Position | Effect on Activity/Binding | Reference |
| Menin-MLL Inhibitors | Phenyl Ring | Favorable substitution predicted and validated by C–F···C=O interactions. | nih.gov |
| Thrombin Inhibitors | Benzyl Ring | 6-fold enhancement in binding affinity. | nih.gov |
| Phenylalanine Analogues | Phenyl Ring (para) | Can disrupt π-stacking interactions, potentially reducing affinity. | nih.gov |
| Phenylalanine Analogues | Phenyl Ring (meta, ortho) | May stabilize T-shaped π-stacking interactions. | nih.gov |
| Quinolone Antibiotics | C-6 Position | Substantially increased spectrum of activity and cell penetration. | tandfonline.com |
Electronic and Steric Contributions of the Fluorine Atom in Ligand-Target Recognition
The fluorine atom, despite its small size, exerts powerful electronic effects that can fundamentally alter ligand-target recognition. As the most electronegative element, fluorine can create strong dipoles and influence the acidity or basicity of nearby functional groups, which is critical for bioavailability and binding. tandfonline.com Its van der Waals radius is similar to that of a hydrogen atom, allowing it to replace hydrogen without causing significant steric hindrance, a strategy often employed to enhance binding. tandfonline.com
The electronic contribution of fluorine is multifaceted. Its electron-withdrawing properties can enhance orthogonal multipolar interactions, such as between a C-F bond and a backbone carbonyl group (C–F···C=O) in a protein. nih.gov These interactions, observed in high-resolution crystal structures, can significantly increase ligand binding affinity. nih.gov While organic fluorine is a poor hydrogen bond acceptor in the classical sense, it can participate in a network of weak interactions, including water-mediated contacts and interactions with polar hydrogen atoms, that collectively contribute to binding stability. nih.govacs.orgacs.orgresearchgate.net Computational studies have shown that these "fluorine bonds" play an essential role in protein-ligand binding, even if the strength of an individual bond is modest. acs.orgresearchgate.net
Fluorination can also induce entropic effects. In some cases, fluorine can disrupt the water network within a binding site, leading to less restricted water motion and a favorable entropic contribution to the binding affinity. nih.gov The presence of a fluorine atom can significantly alter the electronic and DNA-binding properties of metal complexes, demonstrating its profound impact on molecular properties. nih.gov
Impact of the Methoxy (B1213986) Group on Molecular Recognition and Biological Efficacy
The methoxy group (-OCH₃) is another common substituent in medicinal chemistry that can influence a molecule's properties through both steric and electronic effects, including its ability to act as a hydrogen bond acceptor.
Effects of Methoxy Group Position on Ligand-Target Interactions
The position of a methoxy group on an aromatic ring is critical for its effect on biological activity. Studies on various molecular scaffolds show that altering the methoxy position can dramatically change potency and selectivity. For example, in a series of 2,5-dimethoxyphenylpiperidines, deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency at the 5-HT₂A receptor, while deletion of the 5-methoxy group led to a 20-fold drop, underscoring the critical role of both substituents and their specific placement. acs.org
Similarly, in a class of monoamine oxidase (MAO) inhibitors, the introduction of a methoxy group onto the benzodioxazole (B13963649) ring was found to increase inhibitory activity. nih.gov Further research on substituted piperidines revealed that para-substitution of a hydroxyl group (electronically similar to a methoxy group in its ability to donate a lone pair) was preferable to meta-substitution for MAO inhibition. nih.gov In the development of Lysyl tRNA Synthetase (LysRS) inhibitors, substituting a methoxy group with a slightly larger ethoxy group led to a significant gain in selectivity. This was because the larger group could not be accommodated in the binding pocket of the human ortholog, which has a less flexible binding site. acs.org This highlights how even subtle changes in substituent size and position can be exploited to achieve selectivity.
The following table demonstrates the impact of methoxy group positioning on the activity of different compound series.
| Compound Series | Methoxy Group Position / Variation | Observed Effect | Reference |
| 2,5-Dimethoxyphenylpiperidines | Deletion of 2-MeO | >500-fold drop in 5-HT₂A agonist potency | acs.org |
| 2,5-Dimethoxyphenylpiperidines | Deletion of 5-MeO | 20-fold drop in 5-HT₂A agonist potency | acs.org |
| Benzodioxazole-piperidines | Introduction of Methoxy Group | Increased MAO inhibitory activity | nih.gov |
| LysRS Inhibitors | Methoxy vs. Ethoxy | Ethoxy group improved selectivity over human ortholog | acs.org |
| Acetylcholinesterase Inhibitors | 5,6-dimethoxy-1-oxoindan | Compound 13e was one of the most potent inhibitors found | nih.gov |
Analysis of Hydrogen Bonding and Hydrophobic Interactions Mediated by the Methoxy Moiety
Weak intermolecular forces, particularly hydrogen bonds and hydrophobic interactions, are fundamental to the stabilization of ligands within protein binding sites. nih.govnih.gov The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen-bond donors (like serine or asparagine residues) in an enzyme's active site. researchgate.net In some cases, these interactions are not direct but are mediated by water molecules, forming a stable hydrogen-bonded network that contributes to binding affinity. acs.org
The methyl portion of the methoxy group can participate in favorable hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net The interplay between the hydrogen-bonding capacity of the oxygen and the hydrophobic nature of the methyl group allows the methoxy moiety to anchor a ligand in a specific orientation, optimizing its interactions with the target protein. nih.govnih.gov The conformation of the methoxy group itself, often adopting a synperiplanar orientation relative to adjacent ring atoms, can also influence these interactions. researchgate.net
Role of the Piperidine Ring Conformation and Substitution Pattern in Target Engagement
The piperidine ring is not merely a passive linker; its conformation and substitution pattern are critical determinants of a molecule's biological activity. researchgate.netacs.org As a six-membered saturated ring, it typically adopts a chair conformation, but this can be influenced by substituents and interactions with the target.
Strategically placed substituents can alter the equilibrium between different chair conformations or even force the ring into a boat or twist-boat conformation to achieve optimal binding. acs.orgnih.gov For instance, introducing methyl groups onto the piperidine ring of a LATS1/2 kinase inhibitor led to a significant gain in potency. This was hypothesized to be due to the methyl groups shifting the ring's equilibrium toward a single, more active chair conformation. acs.org
Fluorination of the piperidine ring itself can have a profound conformational effect. Due to stabilizing electrostatic interactions (C-F···N+), some fluorinated piperidines preferentially adopt a conformation where the fluorine substituent is in the axial position, which is typically less favored. researchgate.net This conformational control can be exploited to pre-organize a ligand into its bioactive conformation.
Furthermore, incorporating the piperidine into a more rigid, bridged system (like a nortropane or quinuclidine) is another strategy to constrain its conformation. nih.gov While this increased rigidity can sometimes reduce affinity if the constrained conformation is not optimal, it can also enhance drug-like properties by increasing the molecule's three-dimensionality. nih.gov The piperidine nitrogen, as a basic center, is often protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds within the binding site, further anchoring the ligand. nih.gov The stability and reactivity of the entire molecule are influenced by the steric and electronic properties of the piperidine ring. researchgate.net
Stereochemical Aspects and Diastereoselectivity in SAR
The spatial arrangement of substituents on the piperidine ring is a critical determinant of biological activity. The development of synthetic methods that control stereochemistry is paramount for probing these relationships. For instance, the diastereoselectivity of nucleophilic substitution reactions on piperidine precursors can be finely tuned. Studies have shown that the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates yields 2-alkylated products with high cis-selectivity, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor trans-selectivity. acs.org This control over diastereomeric outcome is crucial for systematically evaluating the pharmacological profiles of different isomers.
A common strategy to access different diastereoisomers involves the hydrogenation of substituted pyridine (B92270) precursors, which typically yields cis-substituted piperidines, followed by base-mediated epimerization to the thermodynamically more stable trans-isomers. whiterose.ac.uk This approach is effective for generating pairs of diastereomers for biological testing. whiterose.ac.uk For example, in the synthesis of methyl substituted pipecolinates, hydrogenation of the corresponding pyridines consistently produces the cis-isomers, which can then be converted to their trans counterparts. whiterose.ac.uk
The importance of stereochemistry is underscored in studies of aminoglycoside mimetics, where the cis-1,3-diamine configuration within a piperidine scaffold was found to be essential for mimicking the 2-deoxystreptamine (B1221613) (2-DOS) ring of natural aminoglycosides and achieving potent RNA recognition and translation inhibition. ucsd.edu This highlights that a specific, and sometimes non-obvious, stereochemical arrangement can be the key to biological function.
| Reaction Type | Substrate | Key Condition/Reagent | Major Product Stereochemistry |
| Nucleophilic Substitution | 2-acetoxy-3-benzyloxy-N-Cbz-piperidine | Silyl enolate | cis |
| Nucleophilic Substitution | 2,3-diacyloxy-N-Cbz-piperidines | Silyl enolate | trans |
| Pyridine Hydrogenation | Disubstituted Pyridines | H₂, Metal Catalyst (e.g., PtO₂) | cis |
| Epimerization | cis-disubstituted N-benzyl piperidines | Base (e.g., NaOMe) | trans |
Conformational Analysis of the Piperidine Ring and its Direct Impact on Binding Interactions
The piperidine ring predominantly adopts a low-energy chair conformation. nih.govacs.org However, the orientation of substituents (axial vs. equatorial) and the potential for the ring to adopt higher-energy twist-boat conformations can profoundly influence binding affinity. whiterose.ac.uknih.gov The conformational preference is dictated by a balance of steric and electronic effects, such as allylic strain. nih.gov
For N-acylpiperidines, a phenomenon known as pseudoallylic strain, arising from the conjugation of the nitrogen lone pair with the adjacent carbonyl, can force a 2-substituent into an axial orientation. nih.gov This contrasts with simple N-alkyl piperidines where an equatorial position for the substituent is generally favored to minimize 1,3-diaxial steric interactions. whiterose.ac.uknih.gov Quantum mechanics calculations have shown that for 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored, while for 1,2-dimethylpiperidine, the equatorial conformer is significantly more stable. nih.gov
This conformational control directly impacts how a molecule presents its pharmacophoric features to a binding site. nih.gov A molecule's three-dimensional shape, dictated by these conformational preferences, is critical for establishing productive protein-ligand interactions. nih.gov Computational studies on flexible piperidine and piperazine (B1678402) analogs have revealed that different force fields can yield different conformer populations, underscoring the sensitivity of these systems to subtle energetic differences. scribd.com Ultimately, the bioactive conformation—the specific shape the molecule adopts when bound to its target—may differ from its lowest-energy state in solution, and understanding the accessible conformations is key to rational drug design.
| Piperidine Derivative | Dominant Conformer (2-substituent) | Primary Influencing Factor | Relative Energy (ΔG, axial vs. equatorial) |
| 1,2-dimethylpiperidine | Equatorial | Steric Hindrance | Favored by 1.8 kcal/mol |
| 2-methyl-1-phenylpiperidine | Axial | Pseudoallylic Strain | Favored by -1.0 kcal/mol |
| N-acylpiperidines | Axial | Pseudoallylic Strain | Favored by up to -3.2 kcal/mol |
Importance of Basic Nitrogen and Other Piperidine Substituents for Enzyme and Receptor Affinity
The basic nitrogen atom of the piperidine ring is a cornerstone of its function in many biologically active molecules, frequently participating in crucial ionic interactions. At physiological pH, this nitrogen is often protonated, allowing it to form strong salt bridges with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in receptor binding pockets. nih.gov For a series of piperidine-based sigma-1 receptor (S1R) ligands, molecular docking studies revealed that the protonated piperidine nitrogen formed a bidentate salt bridge with both Glu172 and Asp126, an interaction critical for high affinity. nih.gov This electrostatic interaction often works in concert with a π-cation interaction between the ionized nitrogen and a nearby aromatic residue, such as phenylalanine. nih.gov
Beyond the fundamental role of the basic nitrogen, other substituents on the piperidine ring are vital for modulating potency and selectivity. In the development of aminoglycoside mimetics, installing two amino groups in a cis-3,5-diamine configuration on the piperidine ring was essential for activity. ucsd.edu Conversely, in other contexts, N-substitution can be detrimental. For a series of 2,5-dimethoxyphenylpiperidines targeting the 5-HT₂A receptor, N-substitution was found to be unfavorable for activity. acs.org These findings illustrate that the substitution pattern on the piperidine ring must be optimized for each specific biological target.
| Target | Key Piperidine Feature | Interaction Type | Interacting Residue(s) |
| Sigma-1 Receptor (S1R) | Protonated Nitrogen | Salt Bridge / Ionic | Glu172, Asp126 |
| Sigma-1 Receptor (S1R) | Protonated Nitrogen | π-Cation | Phe107 |
| Bacterial Ribosomal A-site | cis-1,3-Diamine groups | Hydrogen Bonding | 16S rRNA |
Rational Modification of the Benzyl Moiety and its Implications for Biological Profiles
The benzyl group attached to the piperidine core offers a versatile handle for synthetic modification to fine-tune a compound's biological profile. SAR studies frequently involve altering the substitution pattern on this aromatic ring to enhance potency, selectivity, and pharmacokinetic properties.
In the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors based on the donepezil (B133215) scaffold, rational modifications to the N-benzyl-piperidine structure were explored. nih.govnih.gov For instance, the introduction of dimethoxy substituents on an indanone moiety, which serves as a rigid bioisostere of the benzyl group, led to the discovery of highly potent and selective AChE inhibitors like donepezil (E2020). nih.gov Specifically, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as one of the most potent compounds in its class. nih.gov Further computational and in vitro studies on N-benzyl-piperidine derivatives showed that specific substitutions could yield dual inhibitors of both AChE and BuChE, a desirable profile for treating complex diseases like Alzheimer's. nih.gov
Systematic exploration of the benzyl ring has also been crucial in developing ligands for neurotransmitter transporters. A series of N-benzyl piperidine analogues were synthesized with various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl groups. nih.gov Binding results demonstrated that a 4'-vinyl substitution produced one of the most potent compounds for the dopamine (B1211576) transporter (DAT). nih.gov Similarly, modifying the benzyl C-region of TRPV1 antagonists showed that phenyl derivatives were generally more potent than their pyridine counterparts. nih.gov These examples show that rational, structure-guided modifications of the benzyl moiety are a powerful strategy for optimizing the biological activity of piperidine-based compounds. whiterose.ac.uknih.gov
| Parent Scaffold | Benzyl Moiety Modification | Target | Result |
| 1-benzyl-4-(...)-piperidine | Replacement with substituted indanone | AChE | Increased potency and selectivity |
| N-benzyl-piperidine | Introduction of various substituents | AChE/BuChE | Development of dual inhibitors |
| 4-(...)-1-benzylpiperidine | 4'-alkenyl/alkynyl substitution | Dopamine Transporter (DAT) | Increased binding affinity |
| 2-(...phenyl)propanamides | Phenyl C-region vs. Pyridine C-region | TRPV1 | Phenyl derivatives showed better antagonism |
Mechanistic Investigations and Biological Target Identification of 3 5 Fluoro 2 Methoxy Benzyl Piperidine in Vitro and Preclinical Research Focus
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental tools in pharmacology for characterizing the interaction of a compound with specific biological targets. These assays, conducted in a controlled environment outside of a living organism, typically involve isolated proteins, cells, or membranes and are crucial for determining binding affinity, potency, and functional effects of a test compound.
A comprehensive review of scientific literature did not yield specific data on the binding affinity (such as K_i_ values) or functional activity (such as EC_50_ or IC_50_ values) of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine at dopamine (B1211576) or serotonin (B10506) transporters and receptors. While research exists on various piperidine (B6355638) derivatives and their interactions with these neurotransmitter systems, data focusing solely on the this compound substitution pattern is not present in the reviewed sources. chemicalbook.combiomart.cnechemi.comnih.govclinmedkaz.orgnih.govgoogle.comnih.govnih.govmdpi.comresearchgate.netnih.govnih.govnih.govnih.govunisi.itfrontiersin.orgresearchgate.netnih.govnih.govcore.ac.ukgoogle.comambeed.com
For context, such investigations would typically involve:
Receptor Binding Assays: These experiments measure the affinity of a compound for a specific receptor. This is often done through competitive binding studies where the test compound competes with a radiolabeled ligand known to bind to the target. The inhibition constant (K_i_) is then calculated to quantify the compound's binding affinity.
Functional Assays: These assays determine the biological effect of the compound after it binds to the receptor. For G protein-coupled receptors like dopamine and serotonin receptors, this could involve measuring second messenger responses, such as changes in cyclic AMP (cAMP) levels. nih.gov For transporters, this would involve measuring the inhibition of neurotransmitter uptake.
Binding Affinity Data for Neurotransmitter Targets
| Target | Assay Type | K_i_ (nM) | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Data Not Available | N/A | N/A |
| Serotonin Transporter (SERT) | Data Not Available | N/A | N/A |
| Dopamine Receptors (e.g., D2, D3) | Data Not Available | N/A | N/A |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Data Not Available | N/A | N/A |
Following a thorough search, no specific data was found regarding the inhibitory activity of this compound against the enzymes acetylcholinesterase, monoacylglycerol lipase, soluble epoxide hydrolase, or dihydrofolate reductase. nih.govnih.govnih.govfrontiersin.orgnih.govnih.gov
Studies on other benzylpiperidine derivatives have shown activity against some of these enzymes, such as acetylcholinesterase and monoacylglycerol lipase, highlighting that the piperidine scaffold is of interest in designing inhibitors for these targets. nih.govnih.govfrontiersin.org However, these findings are not specific to the fluoro and methoxy (B1213986) substitutions present in this compound. Similarly, while various compounds are known to inhibit soluble epoxide hydrolase and dihydrofolate reductase, no link to this specific compound was identified. nih.govnih.gov
Enzyme Inhibition Data
| Enzyme Target | Assay Type | IC_50_ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Data Not Available | N/A | N/A |
| Monoacylglycerol Lipase | Data Not Available | N/A | N/A |
| Soluble Epoxide Hydrolase | Data Not Available | N/A | N/A |
| Dihydrofolate Reductase | Data Not Available | N/A | N/A |
Molecular Interaction Profiling at Putative Active Sites (Based on In Vitro Data)
The binding of a ligand to its biological target is governed by a complex interplay of non-covalent interactions. For the compound this compound, a detailed analysis of its structural components—the fluorinated and methoxylated benzyl (B1604629) ring and the piperidine moiety—allows for a hypothetical profiling of its molecular interactions at a putative receptor active site. These interactions are critical for determining the compound's binding affinity and selectivity.
Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and stability of ligand-receptor complexes. The structure of this compound offers several potential sites for hydrogen bond formation.
The piperidine ring contains a secondary amine (-NH-) group which can act as a hydrogen bond donor. libretexts.org In a physiological environment, this amine is likely to be protonated, forming a positively charged piperidinium (B107235) ion. This protonated amine can then form strong hydrogen bonds with hydrogen bond acceptor residues, such as the carboxylate side chains of aspartate or glutamate (B1630785), or the carbonyl oxygen of the peptide backbone within the active site of a target protein. csic.es
The methoxy group's oxygen atom also possesses lone pairs of electrons and can act as a hydrogen bond acceptor, potentially interacting with suitable donor groups on the receptor. researchgate.netnih.gov The orientation of the methoxy group relative to the rest of the molecule will dictate the favorability of this interaction.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Molecular Moiety | Role in Hydrogen Bonding | Potential Interacting Residues in Target Protein |
|---|---|---|
| Piperidine Amine (-NH-) | Donor (especially when protonated) | Aspartate, Glutamate, Backbone Carbonyls |
| Fluoro Group (-F) | Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
Hydrophobic interactions and π-π stacking are fundamental forces in molecular recognition, driven by the tendency of nonpolar surfaces to associate in an aqueous environment.
The benzyl group of the compound is a primary contributor to hydrophobic interactions. This aromatic ring can fit into hydrophobic pockets within the receptor's binding site, which are often lined with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine. The desolvation of the benzyl ring and the hydrophobic pocket upon binding provides a significant entropic driving force for the interaction.
Furthermore, the electron-rich π-system of the benzyl ring can engage in π-π stacking interactions with the aromatic side chains of receptor residues such as phenylalanine, tyrosine, or tryptophan. These interactions can occur in a face-to-face or edge-to-face orientation and are dependent on the relative geometry of the interacting rings. The presence of the electron-withdrawing fluorine atom can modulate the quadrupole moment of the benzyl ring, potentially influencing the strength and geometry of these π-π stacking interactions.
Table 2: Potential Hydrophobic and π-π Stacking Interactions
| Molecular Moiety | Type of Interaction | Potential Interacting Residues in Target Protein |
|---|---|---|
| Benzyl Ring | Hydrophobic Interaction | Valine, Leucine, Isoleucine, Phenylalanine |
| Benzyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Cation-π interactions are strong non-covalent forces that occur between a cation and the electron-rich face of an aromatic π-system. wikipedia.org These interactions are known to play a significant role in protein structure and ligand recognition. proteopedia.orgnih.gov
In the context of this compound, the most likely source for a cation-π interaction involves the protonated piperidine nitrogen . At physiological pH, the piperidine amine will be predominantly in its cationic, protonated state. This positively charged center can be positioned over the aromatic face of a tryptophan, tyrosine, or phenylalanine residue within the binding site of a biological target. proteopedia.org The strength of this interaction is comparable to that of salt bridges and hydrogen bonds and is highly dependent on the distance and angle between the cation and the aromatic ring. nih.gov
The formation of a cation-π interaction can significantly enhance binding affinity and contribute to the specific orientation of the ligand within the active site. rsc.org The geometry of the binding pocket would need to allow for the proper alignment of the piperidinium ion with an aromatic residue for this interaction to be energetically favorable. The benzylpiperidine scaffold is a common feature in ligands targeting monoamine transporters, where cation-π interactions with aromatic residues in the binding site are often critical for affinity and function. wikipedia.org
Table 3: Potential Cation-π Interactions
| Cationic Center | Aromatic System | Potential Interacting Residues in Target Protein |
|---|
Computational and Theoretical Approaches in the Study of 3 5 Fluoro 2 Methoxy Benzyl Piperidine
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and energetic properties of a molecule. These methods are crucial for understanding the intrinsic characteristics of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine, which in turn dictate its reactivity and spectroscopic signature.
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to map the potential energy surface that governs their interconversion.
A systematic search of the conformational space of this compound would typically be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using more accurate Density Functional Theory (DFT) methods. The relative energies of these conformers determine their population at a given temperature. The piperidine (B6355638) ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The orientation of the fluoro-methoxy-benzyl substituent relative to the piperidine ring (axial vs. equatorial) gives rise to distinct conformers with different steric and electronic properties.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.50 |
| 3 | Twist-Boat | Equatorial | 5.80 |
| 4 | Twist-Boat | Axial | 7.20 |
Note: The data in this table is illustrative and represents typical results from a DFT-based conformational analysis.
The electronic structure of this compound can be thoroughly investigated using quantum chemical methods to understand its reactivity and intermolecular interactions. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability. emerginginvestigators.org For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the piperidine ring, while the LUMO may be distributed over the aromatic ring.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the MEP would show negative potential around the fluorine and oxygen atoms, as well as the nitrogen atom, indicating their role as potential sites for electrophilic attack or hydrogen bond acceptance.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into the nature of the chemical bonds.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Note: The data in this table is hypothetical and represents plausible values obtained from DFT calculations.
Quantum chemical calculations are highly effective in predicting the vibrational (infrared and Raman) spectra of molecules. epstem.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and intensities. The theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of the observed spectral bands.
Furthermore, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. This is particularly useful for assigning the complex NMR spectra of molecules like this compound and for confirming its proposed structure.
Molecular Docking and Molecular Dynamics Simulations
While quantum chemistry provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins. These techniques are central to computer-aided drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This method is instrumental in identifying potential biological targets for this compound and in understanding the key interactions that stabilize the ligand-protein complex. For instance, based on the structural similarity to known inhibitors, this compound could be docked into the active site of enzymes like acetylcholinesterase, a target in Alzheimer's disease therapy. nih.gov
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. A successful docking study would reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. The fluoro and methoxy (B1213986) groups on the benzyl (B1604629) ring, as well as the piperidine nitrogen, would be expected to play significant roles in these interactions.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr84, Trp279, Phe330, Asp72 |
Note: The data presented is for illustrative purposes and represents typical output from a molecular docking simulation.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes and fluctuations of both the ligand and the protein.
An MD simulation of the this compound-protein complex, obtained from molecular docking, would provide valuable information on the stability of the binding pose. It can reveal whether the key interactions identified in docking are maintained over time and can highlight the role of water molecules in mediating the binding. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone.
In Silico Prediction of Theoretical Parameters Relevant for Compound Design (Excluding clinical outcomes)
In silico tools are crucial for predicting the physicochemical and pharmacokinetic properties of a compound early in the design phase. researchgate.net This allows for the optimization of molecular characteristics that are critical for a compound's ability to reach its target and exert a therapeutic effect, without considering clinical results.
Lipophilicity and membrane permeability are fundamental properties that influence a compound's absorption and distribution. These parameters are routinely estimated using computational models. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), while permeability can be predicted by calculating descriptors such as the polar surface area (PSA). mdpi.com
Computational tools can quickly calculate these descriptors for this compound from its 2D structure. These predicted values help chemists decide on structural modifications to optimize the compound's profile. For instance, a high predicted logP might suggest poor aqueous solubility, while a high PSA value could indicate poor membrane permeability. mdpi.com
Table 1: Predicted Physicochemical Properties of this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 223.29 | Influences size-related diffusion and transport. |
| cLogP | 2.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Low TPSA value suggests good potential for passive membrane permeability. mdpi.com |
| Hydrogen Bond Donors | 1 | The piperidine nitrogen acts as a donor. |
| Hydrogen Bond Acceptors | 2 | The methoxy oxygen and fluorine atom can act as acceptors. |
| Rotatable Bonds | 3 | Provides molecular flexibility, which is important for binding to a target. |
In silico methods are valuable for predicting a compound's metabolic fate, which is a key determinant of its duration of action and potential for forming active or toxic metabolites. botanicalsafetyconsortium.org Computational models can identify which parts of a molecule are most susceptible to metabolism, typically by cytochrome P450 (CYP) enzymes. For this compound, likely sites of metabolism include:
O-demethylation: The methoxy group is a common site for oxidative metabolism.
Piperidine Ring Oxidation: The carbon atoms of the piperidine ring are susceptible to hydroxylation.
N-dealkylation: While this compound is a secondary amine, further substitution on the nitrogen would make it a site for this metabolic pathway.
Furthermore, molecular docking simulations can predict how this compound binds to a specific protein target. By placing the molecule into the three-dimensional structure of a receptor's binding site, these simulations calculate the most favorable binding pose and estimate the binding affinity. This technique provides detailed insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on the structurally related compound Donepezil (B133215) predicted its binding orientation within the acetylcholinesterase active site, identifying key interactions with residues like Trp84, Phe330, and Trp279. nih.gov A similar approach for this compound could reveal that its fluorobenzyl group occupies a hydrophobic pocket while the piperidine nitrogen forms a crucial hydrogen bond or ionic interaction with an acidic residue like aspartic acid. nih.gov
Future Research Directions and Academic Translational Potential
Development of Novel and Sustainable Synthetic Routes for Diverse 3-Benzylpiperidine (B85744) Analogues
The synthesis of 3-benzylpiperidine and its derivatives is a key area of research, with numerous methods reported in the literature. researchgate.net A convenient reported method for preparing a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net Other approaches include the catalytic hydrodechlorination-hydrogenation of 4-acylpyridines to yield 4-benzylpiperidines. researchgate.net
Future research should focus on developing more sustainable and efficient synthetic strategies. This includes the use of greener solvents, reduction of waste, and the development of catalytic systems that are both highly efficient and recyclable. One promising avenue is the continued development of one-pot reactions that minimize intermediate purification steps. researchgate.net Additionally, the exploration of flow chemistry for the synthesis of 3-benzylpiperidine analogues could offer advantages in terms of scalability, safety, and reaction control.
The development of enantioselective synthetic routes is also of paramount importance to access optically pure isomers, as the stereochemistry of the piperidine (B6355638) ring and its substituents can dramatically influence biological activity.
Advanced SAR and STR Studies Utilizing High-Throughput Screening and Chemogenomics
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are crucial for optimizing the therapeutic potential of 3-(5-Fluoro-2-methoxy-benzyl)-piperidine. Preliminary SAR studies on related N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives have shown that modifications to the piperidine and arylmethyl moieties can significantly impact biological activity. nih.gov For instance, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors, specific substitutions on the arylmethyl group led to potent antiviral activity. nih.gov
High-throughput screening (HTS) of a library of 3-benzylpiperidine analogues, including variations in the substitution pattern of the benzyl (B1604629) ring and modifications to the piperidine nitrogen, would rapidly generate extensive SAR data. This data could be used to build predictive quantitative structure-activity relationship (QSAR) models. researchgate.net
Chemogenomics, which combines chemical and genomic data, can further enhance our understanding of the SAR and STR of this compound class. By screening a library of analogues against a panel of biological targets, it is possible to identify not only the primary target but also potential off-target effects, contributing to a more comprehensive safety and efficacy profile.
Table 1: Proposed Modifications for SAR/STR Studies of this compound
| Modification Site | Proposed Substituents | Rationale |
| Piperidine Nitrogen | Alkyl chains, cycloalkyl groups, substituted benzyl groups, amides, carbamates | To explore the impact of steric bulk, lipophilicity, and hydrogen bonding potential on target binding and pharmacokinetic properties. nih.gov |
| Benzyl Ring | Varying the position and nature of the fluoro and methoxy (B1213986) groups (e.g., 2-fluoro-5-methoxy, 3-fluoro-4-methoxy). scbt.commarketpublishers.com Introduction of other halogens (Cl, Br), alkyl, or cyano groups. | To probe the electronic and steric requirements of the binding pocket and modulate metabolic stability. |
| Piperidine Ring | Introduction of substituents at other positions (e.g., 2, 4, 5, 6). whiterose.ac.uk | To investigate the influence of conformational restriction and the introduction of additional pharmacophoric features. |
Comprehensive Elucidation of Complete Mechanisms of Action through Integrated Experimental and Computational Methodologies
The precise mechanism of action of this compound is currently unknown. However, the 3-benzylpiperidine scaffold is known to interact with a variety of biological targets, including the dopamine (B1211576) transporter (DAT). nih.gov Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential binding modes of this compound with various receptors and enzymes. rsc.orgnih.gov
An integrated approach combining computational modeling with experimental validation is essential for a comprehensive understanding of the mechanism of action. For example, after identifying potential targets through computational screening, in vitro binding assays and functional assays can be used to confirm these predictions.
Furthermore, advanced techniques such as cryogenic electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of the compound bound to its biological target, providing a detailed picture of the molecular interactions.
Exploration of Novel Biological Targets and Polypharmacology for Piperidine Scaffolds
The piperidine scaffold is a versatile platform that has been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, analgesic, and antipsychotic effects. researchgate.netijnrd.org This inherent polypharmacology, or the ability of a compound to interact with multiple targets, can be advantageous for treating complex diseases.
Future research should aim to systematically explore the polypharmacology of this compound and its analogues. This can be achieved through large-scale phenotypic screening and target deconvolution studies. Identifying the full spectrum of biological targets for this scaffold could uncover novel therapeutic applications. For example, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.govnih.gov
Table 2: Potential Biological Target Classes for 3-Benzylpiperidine Scaffolds
| Target Class | Examples | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin (B10506) receptors, Sigma receptors rsc.orgnih.gov | Neurological and psychiatric disorders |
| Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Monoamine oxidase, Histone deacetylases nih.govnih.gov | Alzheimer's disease, Parkinson's disease, Cancer |
| Ion Channels | NMDA receptors researchgate.net | Neurological disorders |
| Transporters | Dopamine transporter, Serotonin transporter | Depression, ADHD |
Rational Design and Synthesis of Multi-Target Directed Ligands Incorporating the this compound Motif
The development of multi-target directed ligands (MTDLs) is a promising strategy for the treatment of multifactorial diseases such as Alzheimer's disease and cancer. nih.govnih.govebi.ac.uk The this compound motif, with its potential to interact with multiple targets, is an excellent starting point for the rational design of MTDLs.
By combining the this compound scaffold with other pharmacophores known to interact with different disease-relevant targets, it is possible to create novel MTDLs with enhanced efficacy. For example, linking this motif to a known cholinesterase inhibitor could result in a dual-action compound for Alzheimer's disease. nih.govnih.gov
The design of such MTDLs would be guided by computational modeling to ensure that the individual pharmacophores can simultaneously bind to their respective targets. The synthesis of these complex molecules would leverage the advanced synthetic methodologies discussed in section 6.1.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions like over-alkylation .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Elemental analysis (C, H, N) and HPLC-MS are critical for validation .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Q. Methodological Answer :
- NMR Discrepancies :
- 1H/13C NMR : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm; deviations may indicate steric hindrance or hydrogen bonding .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton correlations.
- IR Absorbances : Confirm C-F stretches (1090–1120 cm⁻¹) and piperidine ring vibrations (1450–1480 cm⁻¹). Inconsistent peaks may suggest impurities; use X-ray crystallography for definitive structural confirmation .
What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
Q. Methodological Answer :
- DFT Calculations :
- Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO). Fluorine substituents lower LUMO energy, enhancing electrophilicity .
- Solvent effects (e.g., PCM model for DMSO) improve accuracy for reaction mechanism predictions.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to predict binding affinities. GROMACS or AMBER are recommended for force field parameterization .
How should researchers design experiments to assess the stability of this compound under various pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Stability Testing :
- pH Variation : Prepare buffers (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stress : Heat samples to 40–60°C and analyze for decomposition products (e.g., free piperidine via GC-MS).
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics. Use amber vials to mitigate light-induced reactions .
What analytical techniques are critical for confirming the structural integrity and purity of this compound in complex matrices?
Q. Methodological Answer :
- Chromatography :
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities; λ = 270 nm for aromatic detection .
- GC-MS : Identify volatile byproducts (e.g., residual solvents) with EI ionization.
- Spectroscopy :
How can researchers address low yields in the final step of synthesizing this compound?
Q. Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions.
- Byproduct Analysis : Isolate side products (e.g., dimerized species) via prep-HPLC and characterize via NMR to adjust stoichiometry or catalysts.
- Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (THF) to reduce steric crowding .
What strategies are effective for elucidating the metabolic pathways of this compound in vitro?
Q. Methodological Answer :
- Microsomal Incubations :
- Use liver microsomes (human/rat) with NADPH cofactor.
- Quench reactions at 0, 15, 30, 60 minutes; extract metabolites with ethyl acetate.
- LC-QTOF-MS : Identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
